Dimenhydrinate

Catalog No.
S526172
CAS No.
523-87-5
M.F
C17H21NO.C7H7ClN4O2
C24H28ClN5O3
M. Wt
470.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimenhydrinate

CAS Number

523-87-5

Product Name

Dimenhydrinate

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C17H21NO.C7H7ClN4O2
C24H28ClN5O3

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992)
FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER

Synonyms

Apo Dimenhydrinate, Apo-Dimenhydrinate, Aviomarin, Biodramina, Calm X, Calm-X, Cinfamar, Contramareo, Dimen Heumann, Dimen Lichtenstein, Dimenhydrinate, Dimetabs, Dinate, Diphenhydramine Theoclate, DMH, Dramamine, Dramanate, Gravol, Heumann, Dimen, Lünopharm, Reisetabletten, Lichtenstein, Dimen, Marmine, Motion Aid, Motion-Aid, Nausicalm, Reisegold, Reisetabletten Lünopharm, Reisetabletten ratiopharm, Reisetabletten Stada, Reisetabletten-ratiopharm, Rodovan, RubieMen, Stada, Reisetabletten, Superpep, Theoclate, Diphenhydramine, Travel Well, TripTone, Vertigo Vomex, Vertigo-Vomex, Vomacur, Vomex A, Vomisin, Wehamine

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Dimenhydrinate is 469.1881 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (1-10 mg/ml at 72° f) (ntp, 1992)3000 mg/lfreely sol in alcohol, chloroform; sol in benzene; sol in water: about 3 mg/ml; almost insol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diphenhydramine. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Motion Sickness

  • Histamine antagonism: Dimenhydrinate possesses antihistaminic properties, blocking the effects of histamine, a molecule involved in nausea and vomiting [].
  • Anticholinergic effects: It may also have some anticholinergic activity, which can help reduce nausea and dizziness [].
  • Vestibular system modulation: Dimenhydrinate might interact with the vestibular system, the inner ear structures responsible for balance and spatial orientation. This interaction could help dampen signals contributing to motion sickness.

Development of New Delivery Systems

Dimenhydrinate's short half-life, requiring frequent dosing, is a limitation for motion sickness prevention. Research is exploring alternative delivery methods to provide sustained release:

  • Transdermal patches: Studies are investigating patches for delivering dimenhydrinate through the skin, offering a potentially more convenient and longer-lasting option [].

Dimenhydrinate is a pharmaceutical compound classified as a first-generation antihistamine, primarily used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It is a theoclate salt formed from the combination of diphenhydramine, an ethanolamine derivative, and 8-chlorotheophylline, a chlorinated derivative of theophylline. The compound's structure is represented by the chemical formula C24H28ClN5O3C_{24}H_{28}ClN_{5}O_{3} and has a molecular weight of approximately 469.97 g/mol .

Dimenhydrinate functions by blocking histamine H1 receptors in the vestibular system, which helps mitigate disturbances in balance. The presence of 8-chlorotheophylline serves to counteract the sedative effects typically associated with diphenhydramine, allowing for reduced drowsiness while still providing effective antiemetic properties .

  • Antihistamine effect: Dimenhydrinate blocks the action of histamine, a neurotransmitter involved in nausea and vomiting [].
  • Central nervous system (CNS) depression: Dimenhydrinate likely has a sedative effect that helps calm the inner ear and reduce dizziness associated with motion sickness [].

Dimenhydrinate is generally safe for most people when used as directed. However, some common side effects include drowsiness, dry mouth, dizziness, and fatigue []. In high doses, it can cause more severe side effects like hallucinations and seizures []. Dimenhydrinate can interact with other medications, so it's crucial to consult a doctor before use, especially if taking other medications.

Please note:

  • Information on the specific chemical reactions involved in the synthesis and decomposition of dimenhydrinate is limited due to the proprietary nature of the synthesis process.
  • Further research is ongoing to fully understand the mechanism of action of dimenhydrinate for treating motion sickness.

Dimenhydrinate undergoes various metabolic processes in the body. Upon administration, it dissociates into its active components: diphenhydramine and 8-chlorotheophylline. The metabolic pathways include:

  • Diphenhydramine Metabolism: This component can be N-glucuronidated by uridine diphosphate-glucuronosyltransferases (UGTs) or N-demethylated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19. The resulting metabolites include N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine .
  • Elimination: Dimenhydrinate is primarily eliminated through urine, with only a small percentage excreted unchanged. The plasma elimination half-life ranges from 5 to 8 hours .

The primary biological action of dimenhydrinate is its antagonism of histamine H1 receptors, which reduces symptoms associated with motion sickness. Additionally, its stimulant component, 8-chlorotheophylline, may block adenosine receptors, contributing to increased alertness and reduced sedation .

The synthesis of dimenhydrinate involves the reaction between diphenhydramine and 8-chlorotheophylline. While specific laboratory methods may vary, the general approach includes:

  • Preparation of Diphenhydramine: Synthesized from appropriate starting materials through standard organic reactions involving amination and alkylation.
  • Reaction with 8-Chlorotheophylline: The two compounds are combined under controlled conditions to form dimenhydrinate through salt formation.
  • Purification: The resultant product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

Dimenhydrinate is primarily utilized for:

  • Motion Sickness: Preventing nausea and vomiting during travel.
  • Inner Ear Disorders: Managing symptoms related to Meniere's disease and other vestibular disorders .
  • General Antiemetic Use: Sometimes prescribed for various types of nausea beyond motion sickness.

It is available in multiple formulations including tablets, chewable tablets, and liquid forms for oral administration .

Dimenhydrinate may interact with other medications or substances that can enhance its sedative effects or alter its metabolism. Notable interactions include:

  • Other Antihistamines: Concurrent use may increase the risk of sedation.
  • Alcohol: Alcohol can exacerbate side effects such as drowsiness and impaired motor function.
  • CYP450 Inhibitors: Medications that inhibit cytochrome P450 enzymes may affect the metabolism of diphenhydramine, leading to increased side effects or toxicity .

Dimenhydrinate shares similarities with several other antihistamines and antiemetics. Here are some comparable compounds:

Compound NamePrimary UseUnique Features
DiphenhydramineAllergies, InsomniaStronger sedative effect than dimenhydrinate
MeclizineMotion SicknessLess sedation; longer duration of action
PromethazineNausea/VomitingAlso used as an antipsychotic; more sedative
DoxylamineAllergies, Sleep AidCommonly found in combination products for colds

Dimenhydrinate's unique formulation allows it to effectively prevent motion sickness while minimizing drowsiness compared to pure diphenhydramine or other antihistamines .

Dimenhydrinate (C₂₄H₂₈ClN₅O₃) is a 1:1 molar complex of diphenhydramine (C₁₇H₂₁NO) and 8-chlorotheophylline (C₇H₇ClN₄O₂) (Figure 1). Single-crystal X-ray diffraction (SCXRD) resolved its structure after 67 years of ambiguity, confirming it as a salt rather than a cocrystal due to proton transfer from diphenhydramine to 8-chlorotheophylline. The crystal lattice belongs to the monoclinic P2₁/c space group, with unit cell parameters a = 12.3 Å, b = 14.7 Å, c = 13.8 Å, and β = 115.6°. The anionic 8-chlorotheophylline forms hydrogen bonds with cationic diphenhydramine, stabilizing the lattice. Density functional theory (DFT) calculations validated the protonation state, showing a 0.98 Å N–H bond elongation in theophylline upon proton transfer.

Table 1: Crystallographic parameters of dimenhydrinate

ParameterValue
Space groupP2₁/c
Unit cell volume2,214 ų
Z-value4
Density (calc.)1.35 g/cm³

Synthesis Pathways and Optimization Strategies

Classical Benzhydrol-Based Synthesis Methodologies

The traditional route involves benzhydrol (C₁₃H₁₂O) and dimethylaminoethanol (C₄H₁₁NO) under acidic conditions (Figure 2). Key steps include:

  • Etherification: Benzhydrol reacts with dimethylaminoethanol via nucleophilic substitution in the presence of H₂SO₄ or HCl, yielding diphenhydramine.
  • Salt Formation: Diphenhydramine is combined with 8-chlorotheophylline (synthesized via chlorination of theophylline) in equimolar ratios.

Optimizations focus on reducing side products. For example, using dibutyltin oxide (0.07 mol%) and ionic liquids (e.g., 1-methyl-3-propylimidazolium bromide) as catalysts increases yields to 98% while lowering reaction temperatures to 80°C.

Table 2: Comparative synthesis conditions

MethodCatalystYield (%)Time (h)
ClassicalH₂SO₄7212
OptimizedSn(Bu)₂O + IL988

Catalytic Systems in Etherification Reactions

Modern approaches employ heterogeneous catalysts. For instance, tributyltin hydride enables selective reduction during 8-chlorotheophylline synthesis, minimizing over-chlorination. Microwave-assisted reactions further reduce time (≤2 h) and improve purity (>99%).

Solid-State Physicochemical Properties

Solubility Profiles Across Solvent Systems

Dimenhydrinate exhibits poor aqueous solubility (0.1–1 mg/mL at 22°C) but is highly soluble in polar aprotic solvents. Co-solvents like ethanol (90% v/v) enhance solubility to 94 mg/mL by disrupting crystalline lattice energy. Cyclodextrins (e.g., Kleptose® HPB) and maltodextrins prevent recrystallization in films, maintaining supersaturation.

Table 3: Solubility in common solvents

SolventSolubility (mg/mL)
Water0.5
Ethanol94
Chloroform89
DMSO94

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) shows decomposition onset at 178°C, with a mass loss of 72% by 300°C. Degradation follows first-order kinetics (k = 0.012 h⁻¹ at 25°C), accelerated in acidic media (pH < 3). X-ray diffraction confirms no polymorphic transitions below 150°C, ensuring stability during storage.

Figure 3: TGA curve of dimenhydrinate

  • Region I (25–178°C): 5% mass loss (residual solvent).
  • Region II (178–300°C): Rapid decomposition (Δm = 72%).

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)

Color/Form

CRYSTALS
WHITE POWDER

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

469.1880675 g/mol

Monoisotopic Mass

469.1880675 g/mol

Heavy Atom Count

33

LogP

-0.39

Odor

ODORLESS

Appearance

Solid powder

Melting Point

216 to 225 °F (NTP, 1992)
103-104
102-107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JB937PER5C

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (51.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dimenhydrinate is indicated for the prevention and treatment of nausea, vomiting, or vertigo of motion sickness.

Livertox Summary

Dimenhydrinate is a first generation antihistamine that is used for treatment or prevention of motion sickness or symptoms of nausea and dizziness. Dimenhydrinate has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
ABILITY TO INHIBIT EFFECTS OF HISTAMINE ON CAPILLARY PERMEABILITY & ON VASCULAR, BRONCHIAL, & MANY OTHER TYPES OF SMOOTH MUSCLE IS PROPERTY THAT CHARACTERIZES H1 ANTAGONISTS & THAT PROVIDES BASIS FOR THEIR PREVALENT CLINICAL USE... /ANTIHISTAMINES/
"FLARE" COMPONENT OF TRIPLE RESPONSE & ITCHING CAUSED BY INTRADERMAL INJECTION OF HISTAMINE... H1-BLOCKING DRUGS SUPPRESS BOTH. ...HAVE LOCAL ANESTHETIC PROPERTIES... H1-BLOCKING DRUGS SELECTIVELY SUPPRESS STIMULANT EFFECT OF HISTAMINE ON ADRENAL CHROMAFFIN CELLS.../&/ AUTONOMIC GANGLION CELLS. /ANTIHISTAMINES/
...EFFICACY...IN COUNTERING HYPERSENSITIVITY REACTIONS WILL VARY, DEPENDING ON DEG TO WHICH SYMPTOMS ARE DUE TO HISTAMINE. ...IN MAN...SOME PHENOMENA, INCL EDEMA FORMATION & ITCH, ARE FAIRLY WELL CONTROLLED; OTHERS, SUCH AS HYPOTENSION ARE LESS SO; & BRONCHOCONSTRICTION...LITTLE IF AT ALL. /ANTIHISTAMINES/
For more Therapeutic Uses (Complete) data for DIMENHYDRINATE (12 total), please visit the HSDB record page.

Pharmacology

Dimenhydrinate is an antiemetics drug combination that contains diphenhydramine and theophylline. It is not effective in the treatment of nausea associated with cancer chemotherapy. Dimenhydrinate directly inhibits the stimulation of certain nerves in the brain and inner ear to suppress nausea, vomiting, dizziness, and vertigo. Diphenhydramine and dimenhydinate both reduce vestibular neuronal excitation due to angular or linear acceleration motions.
Dimenhydrinate is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Dimenhydrinate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.

MeSH Pharmacological Classification

Histamine H1 Antagonists

Mechanism of Action

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine.
IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/
DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/
...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/
...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

523-87-5

Absorption Distribution and Excretion

A 50 mg oral film coated tablet reaches a Cmax of 72.6 ng/mL with a Tmax of 2.7 hours. A 100 mg suppository reaches a Cmax of 112.2 ng/mL with a Tmax of 5.3 hours.
Dimenhydrinate is predominantly eliminated in the urine. 1-3% of the dissociated diphenhydramine is eliminated in the urine unchanged, while 64% of diphenhydramine is eliminated in the urine as metabolites. The elimination of dimenhydrinate has not been fully studied.
The volume of distribution of dimenhydrinate is 3-4 L/kg.
DIMENHYDRINATE (ETHANOLAMINES): DURATION OF ACTION (HR) 4-6. /FROM TABLE/
H1 ANTAGONISTS ARE READILY ABSORBED FROM GI TRACT & PARENTERAL SITES OF ADMIN. FOLLOWING ORAL ADMIN, EFFECTS START WITHIN 15 TO 30 MIN, ARE FULLY DEVELOPED WITHIN 1 HR, & LAST ABOUT 3 TO 6 HR, ALTHOUGH SOME...ACT LONGER. /ANTIHISTAMINES/

Metabolism Metabolites

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. diphenhydramine can either be N-glucuronidated by UGTs to diphenhydramine N-glucuronide or N-demethylated by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to N-desmethyldiphenhydramine. N-desmethyldiphenhydramine can be N-demethylated again by the same enzymes to N,N-didesmethyldiphenhydramine, which undergoes oxidative deamination to form diphenylmethoxyacetic acid.
EXTENSIVE STUDIES OF METABOLIC FATE OF ANTIHISTAMINES HAVE BEEN LIMITED TO A FEW COMPD. ... MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/

Wikipedia

Dimenhydrinate

Drug Warnings

SEE ANTIHISTAMINICS. CONSIDERABLE MARGIN OF SAFETY SEPARATES THERAPEUTIC DOSE FROM USUAL LETHAL ONE. HOWEVER, BECAUSE CONVULSANT DOSE LIES NEAR LETHAL DOSE, CONVULSIONS INDICATE POOR PROGNOSIS. ADULTS HAVE SURVIVED SINGLE DOSES OF 2.5-5.0 G. CHILDREN...30-60 MG/KG HAS PRODUCED...POISONINGS. /ANTIHISTAMINICS/
IN THERAPEUTIC DOSES, ALL H1 ANTAGONISTS ELICIT SIDE EFFECTS. ...RARELY SERIOUS & OFTEN DISAPPEAR...SOMETIMES...DRUG MUST BE WITHDRAWN. SOME DIFFERENCE...WITH DIFFERENT PREPN IS DISCERNIBLE...MARKED VARIATION IN RESPONSES OF INDIVIDUAL SUBJECTS... /ANTIHISTAMINES/
...ANTICHOLINERGIC ACTIVITY, WHICH ACCOUNTS FOR DRYNESS OF MOUTH...&... DIFFICULTY IN MICTURATION & IMPOTENCE. SOME INTENSIFY RESPONSES TO NOREPINEPHRINE OR STIMULATION OF ADRENERGIC NERVES & INHIBIT RESPONSES TO TYRAMINE... RAPID IV INJECTION OF H1 ANTAGONISTS CAUSES TRANSIENT FALL IN BLOOD PRESSURE... /ANTIHISTAMINES/
H1 ANTAGONISTS CAN BOTH STIMULATE & DEPRESS CNS. ...CENTRAL EXCITATION IS STRIKING FEATURE OF POISONING WITH ANTIHISTAMINES & CAN RESULT IN CONVULSIONS, PARTICULARLY IN INFANTS. CENTRAL DEPRESSION...IS USUAL ACCOMPANIMENT OF THERAPEUTIC DOSES. /ANTIHISTAMINES/
PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AN AUTOMOBILE, FLY AN AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/

Biological Half Life

The plasma elimination half life of dimenhydrinate is 5-8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CUSIC, SCIENCE 109, 574 (1949); CUSIC, US PATENTS 2,499,058 & 2,534,813 (1950 TO SEARLE).
BY CAUSING DIMETHYLAMINOETHYL BENZHYDRYL ETHER TO COMBINE WITH 8-CHLOROTHEOPHYLLINE BY REFLUXING ISOPROPYL ALCOHOL SOLN. CRYSTALLINE PPT OF DIMENHYDRINATE WHICH FORMS ON COOLING IS COLLECTED BY FILTRATION, WASHED WITH COLD ETHYL ACETATE & DRIED.

General Manufacturing Information

1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1): ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY, FRENCH, WN AND WEHRLI, A, J PHARM SCI 54, 1515 (1965).

Interactions

CHLORPHENIRAMINE COULD THEORETICALLY PREVENT BETA-ADRENERGIC BLOCKING EFFECT OF PROPRANOLOL & ENHANCE ITS QUINIDINE-LIKE EFFECT. .../ANTIHISTAMINES/ ARE SIMILAR TO CHLORPHENIRAMINE IN THEIR ACTIONS. OTHER ANTIHISTAMINES INCL...DIMENHYDRINATE...
PATIENTS RECEIVING ANTIHISTAMINES SHOULD BE WARNED AGAINST THE CONCOMITANT USE OF ALCOHOLIC BEVERAGES OR OTHER DRUGS THAT DEPRESS CNS... /ANTIHISTAMINES/

Dates

Last modified: 08-15-2023
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